molecular formula C₅H₉NO₅S B1151088 Tiopronin Sulfinic Acid

Tiopronin Sulfinic Acid

Cat. No.: B1151088
M. Wt: 195.19
Attention: For research use only. Not for human or veterinary use.
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Description

Tiopronin Sulfinic Acid, with the suggested chemical name this compound and a molecular formula of C5H9NO5S , is a specified oxidative impurity of the pharmaceutical agent Tiopronin . It has a molecular weight of approximately 195.19 g/mol . In pharmaceutical development and quality control, the identification and characterization of drug impurities are critical for ensuring product safety and efficacy. This compound is one such metabolite or degradation product that researchers monitor during the analysis of Tiopronin, a thiol drug primarily used for the treatment of severe homozygous cystinuria to prevent kidney stone formation . The parent drug, Tiopronin, exerts its therapeutic effect through a thiol-disulfide exchange reaction with cystine, forming a more soluble complex and thereby reducing stone formation . As an oxidative derivative, this compound is valuable for researchers studying the metabolic pathways and stability profile of Tiopronin . It serves as a critical reference standard in analytical methods, such as HPLC and Mass Spectrometry, to quantify impurity levels in drug substances and products, helping to meet rigorous regulatory standards. This compound is provided exclusively for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₅H₉NO₅S

Molecular Weight

195.19

Synonyms

2-(2-Sulfinopropanamido)acetic Acid

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Tiopronin and Its Sulfinic Acid Forms

Chemical Synthesis of Tiopronin (B1683173) Precursors and Analogs

Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, is a thiol compound synthesized through various chemical pathways. tdcommons.orgnih.gov The synthesis of tiopronin and its analogs often involves the creation of key precursors. One common method for preparing tiopronin involves a multi-step process starting with α-chloropropionic acid. This process includes the reaction of α-chloropropionic acid with thionyl chloride to yield α-chloropropionyl chloride. Subsequently, the α-chloropropionyl chloride is reacted with glycine (B1666218) to form α-chloroglycine, which is then further reacted to produce tiopronin. google.com

Another synthetic route involves the use of 2,2′-dithiodipropionic acid, which is reacted with thionyl chloride. The resulting product is then coupled with glycine. The final step in this pathway is the reduction of the disulfide bond to yield the free thiol of tiopronin, often accomplished using zinc and sulfuric acid. tdcommons.org

The synthesis of tiopronin analogs can be achieved by modifying the starting materials. For example, derivatives can be created by altering the amino acid component or by introducing different substituents on the mercaptopropionyl group. prepchem.com The table below summarizes a general synthetic approach for tiopronin.

StepReactantsProduct
1α-chloropropionic acid, Thionyl chlorideα-chloropropionyl chloride
2α-chloropropionyl chloride, Glycineα-chloroglycine
3α-chloroglycine, Sodium disulfideTiopronin

Targeted Oxidation Pathways to Tiopronin Sulfinic Acid

The thiol group of tiopronin is susceptible to oxidation, leading to the formation of various oxidized species, including this compound. This oxidation can be achieved through targeted chemical reactions.

The oxidation of thiols, such as the one present in tiopronin, can proceed through several stages, yielding sulfenic acid (RSOH), sulfinic acid (RSO₂H), and ultimately sulfonic acid (RSO₃H). acs.orgnih.gov The generation of this compound from its thiol form can be accomplished using oxidizing agents like hydrogen peroxide. nih.govnih.gov The reaction of a thiol with hydrogen peroxide is a key process in many biological and chemical systems. nih.govresearchgate.net Under controlled conditions, the thiol group of tiopronin can be oxidized to the sulfinic acid state. This transformation involves the addition of two oxygen atoms to the sulfur atom of the thiol group. researchgate.netnih.gov The reaction is influenced by factors such as pH and the concentration of the oxidizing agent. nih.gov

The oxidation of a thiol to a sulfinic acid is generally understood to proceed through a transient sulfenic acid intermediate. acs.orgresearchgate.netnih.gov Sulfenic acids are often highly reactive and unstable, making their direct observation challenging. researchgate.netnih.gov However, their existence as key intermediates in thiol oxidation is well-established. nih.govnih.gov The formation of a sulfenic acid involves the transfer of a single oxygen atom to the thiol. This intermediate can then undergo further oxidation to the more stable sulfinic acid. researchgate.netresearchgate.net While the typical pathway involves the formation of a sulfenic acid, under certain conditions, it's possible for the oxidation to proceed in a manner that bypasses the distinct isolation of this intermediate, directly yielding the sulfinic acid. However, the stepwise oxidation is the more commonly accepted mechanism. The progression of thiol oxidation is outlined in the table below.

Oxidation StateChemical Formula
ThiolR-SH
Sulfenic AcidR-SOH
Sulfinic AcidR-SO₂H
Sulfonic AcidR-SO₃H

Derivatization Techniques for Tiopronin and Related Compounds

Derivatization of tiopronin and its related compounds is a crucial strategy for modifying its physicochemical properties, enabling analytical detection, and exploring new therapeutic applications.

The thiol group of tiopronin is highly reactive and can be modified through various chemical reactions. thermofisher.combiosyn.com One common strategy for stabilization and modification is S-alkylation, which forms a stable thioether product. thermofisher.com Reagents such as methyl acrylate (B77674) can be used to derivatize the thiol group. nih.gov Another approach involves the use of fluorescent labeling agents like ThioGlo 3, which react with the thiol group to produce highly fluorescent derivatives suitable for HPLC analysis. nih.gov Protecting the thiol group is another important strategy. This can be achieved by forming a disulfide bond, which can later be cleaved under specific conditions to regenerate the free thiol. biosyn.com The choice of derivatization agent depends on the intended application, whether for analytical purposes or to alter the compound's biological activity. thermofisher.comnih.gov

S-nitrosothiols are compounds that can release nitric oxide (NO) and are of interest for their potential therapeutic effects. acs.orgnih.gov Tiopronin can be converted into its S-nitrosothiol derivative, S-nitroso-tiopronin (Tiopronin-NO). acs.orgnih.gov The synthesis of Tiopronin-NO is typically achieved by reacting tiopronin with a nitrosylating agent, such as tert-butyl nitrite, in an acidic solution. acs.orgnih.govwikipedia.org The reaction involves the attachment of a nitroso group to the sulfur atom of tiopronin's thiol group. wikipedia.org The formation of the S-nitrosothiol can be confirmed by spectroscopic methods, such as Fourier transform infrared spectroscopy, which shows characteristic vibrational bands indicative of the S-N bond. acs.org The resulting S-nitrosothiol is a molecule that combines the properties of tiopronin with the biological activity of nitric oxide. acs.orgnih.gov

Chemical Modifications for Probe Development

An extensive review of scientific literature reveals a notable absence of specific research focused on the direct chemical modification of This compound for the development of chemical probes. While the broader fields of tiopronin derivatization and probes for sulfenic/sulfinic acids are well-documented, the specific application of synthetic methodologies to this compound for creating probes is not described in the available research.

The scientific community has instead concentrated on two related areas:

Derivatization of Tiopronin (Thiol Form): The thiol group of tiopronin is a reactive handle that has been extensively used for analytical derivatization. These modifications are primarily aimed at enhancing the detectability of tiopronin in biological samples using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). For instance, the thiol group can be reacted with various labeling agents to introduce a chromophore or fluorophore, thereby facilitating its quantification.

General Probes for Sulfenic and Sulfinic Acids: A significant body of research is dedicated to the design and synthesis of chemical probes that can detect sulfenic and sulfinic acid modifications in a more general context, particularly in proteins. These probes typically employ a "trap-and-tag" strategy. The probe molecule contains a reactive group that selectively forms a covalent bond with the sulfenic or sulfinic acid moiety. This "trap" is often coupled to a reporter "tag," such as a fluorescent molecule or a biotin (B1667282) handle, which allows for the subsequent detection and identification of the modified species. Examples of reactive groups used in such probes include dimedone and C-nitroso compounds. However, the application of these general probes to specifically target and derivatize this compound has not been reported.

While tiopronin itself is a subject of interest in studies of oxidative stress due to its antioxidant properties and its oxidation to sulfenic and sulfinic acid forms, the subsequent use of this compound as a scaffold for probe synthesis is a research area that remains to be explored. Consequently, there are no established synthetic methodologies, derivatization strategies, or detailed research findings to report on this specific topic.

Molecular Structure, Conformational Analysis, and Structural Elucidation

Stereochemical Considerations and Enantiomeric Studies

The parent compound, tiopronin (B1683173), possesses a chiral center at the carbon atom bearing the thiol group. nih.gov The metabolic oxidation of the thiol group to a sulfinic acid group retains this chirality. Consequently, tiopronin sulfinic acid can exist as a pair of enantiomers.

The stereochemistry of a drug and its metabolites can significantly influence their pharmacological and pharmacokinetic profiles, as enzymes and receptors in the body often exhibit stereoselectivity. mdpi.com While specific enantiomeric studies on this compound are not extensively detailed in publicly available literature, the principles of stereochemistry dictate that the metabolic process can potentially proceed with stereoselectivity, leading to a non-racemic mixture of the metabolite's enantiomers. The development of enantioselective analytical methods is crucial for separating and quantifying individual enantiomers to understand their distinct biological activities. mdpi.commdpi.com

Spectroscopic Probing of Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool. For instance, in studies of tiopronin derivatives, ¹H NMR is used to confirm structural modifications. acs.orgnih.gov For this compound, ¹H NMR would reveal chemical shifts and coupling constants for the protons on the propionyl and glycine (B1666218) fragments, providing information about their chemical environment and spatial relationships. ¹³C NMR would complement this by identifying the carbon skeleton.

Infrared (IR) spectroscopy would be used to identify characteristic functional groups. Key vibrational bands would be expected for the amide (C=O and N-H stretching), carboxylic acid (O-H and C=O stretching), and the sulfinic acid group (S=O stretching). Mass spectrometry (MS) would be employed to confirm the molecular weight of the compound and to study its fragmentation patterns, further corroborating the proposed structure. acs.org

Structural Characterization of this compound Moieties

Analysis of Tetrahedral Geometry Around Sulfur in Sulfinic Acids

The sulfur atom in the sulfinic acid group of this compound is the central atom of a key functional moiety. This sulfur atom is bonded to an oxygen atom via a double bond, a hydroxyl group, and the carbon atom of the propionyl backbone. Additionally, the sulfur atom has a non-bonding lone pair of electrons.

These four electron domains (one double bond, one single bond, one lone pair) arrange themselves to minimize repulsion, resulting in a trigonal pyramidal geometry around the sulfur atom. When considering the atoms alone (excluding the lone pair), the arrangement is described as such. However, if the lone pair is considered as a substituent, the geometry is often described as being derived from a tetrahedral arrangement of electron pairs. This geometry is a fundamental characteristic of sulfinic acids and is crucial to their reactivity and interaction with other molecules.

Biochemical Reactivity and Molecular Interaction Mechanisms of Tiopronin Sulfinic Acid

Oxidation-Reduction Chemistry of Tiopronin (B1683173) and its Sulfinic Acid Derivatives

The thiol group of tiopronin is readily oxidized, leading to the formation of various derivatives, including tiopronin disulfide, sulfenic acid, and ultimately sulfinic acid. This redox chemistry is central to its biochemical activity.

The reaction mechanism is proposed to involve the formation of a bridge between the thiol/thiolate and the platinum(IV) complex, followed by an electron transfer. nih.govresearchgate.net

Interactive Data Table: Kinetic Parameters for Tiopronin Oxidation by Platinum(IV) Complexes

Oxidizing Agent Rate Law Key Mechanistic Feature
cis-[Pt(NH3)2Cl4] Second-order Nucleophilic attack by thiolate

The oxidation of tiopronin can proceed through both radical and non-radical pathways. The formation of thiyl radicals (RS•) is a key feature of radical-mediated oxidation. acs.orgwikipedia.org These highly reactive species can be generated through processes like the homolytic cleavage of the S-nitrosothiol group in derivatives like tiopronin-NO. acs.org Once formed, these thiyl radicals can participate in further reactions, such as reacting with other thiols to form disulfide bonds. acs.org The antibacterial effect of tiopronin has been attributed to the formation of thiyl radicals and reactive oxygen species during the redox cycling between the thiol and its corresponding disulfide. acs.orgnih.gov

Non-radical pathways typically involve a two-electron oxidation of the thiol. The initial product of a two-electron oxidation is a sulfenic acid (RSOH). nih.govnih.gov This intermediate is often transient and can be further oxidized to the more stable sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H). nih.gov The reaction of thiols with hydrogen peroxide is a classic example of a process that can proceed through a non-radical pathway, where the thiolate anion acts as a nucleophile. nih.gov

Thiol-Disulfide Exchange Reactions

Tiopronin readily participates in thiol-disulfide exchange reactions, a fundamental process in biochemistry for modulating protein structure and function. nih.govlibretexts.org This reaction involves the nucleophilic attack of a thiolate anion from tiopronin on a disulfide bond, resulting in the formation of a new disulfide and a new thiol. libretexts.org

This reactivity is the basis for tiopronin's therapeutic use in cystinuria. It acts as an active reducing agent, undergoing a thiol-disulfide exchange with the sparingly soluble amino acid cystine. nih.govdrugbank.com This reaction breaks the disulfide bond of cystine and forms a more water-soluble mixed disulfide of tiopronin and cysteine, thereby preventing the formation of cystine kidney stones. nih.govdrugbank.comnih.gov

Interactive Data Table: Thiol-Disulfide Exchange

Reactant 1 Reactant 2 Product 1 Product 2 Biological Significance

Interactions with Metal Ions and Complexes

The thiol group in tiopronin confers upon it the ability to act as a potent ligand for various metal ions and to form protective monolayers on metal nanoparticles. nih.govsrce.hr

Tiopronin can bind to metal ions through its sulfur atom, and in some cases, it can act as a bidentate chelating agent by also involving its carboxylate group in coordination. medcraveonline.com The formation of a chelate ring generally results in a more stable metal complex. nih.gov This chelating ability is relevant to its potential use in conditions of metal overload, such as Wilson's disease, which is characterized by an excess of copper. drugbank.comnih.gov The interaction of tiopronin with metal ions like copper(II) can be utilized for its quantitative determination in pharmaceutical formulations through kinetic spectrophotometry. srce.hr

Tiopronin is frequently used to stabilize metal nanoparticles, particularly gold and silver, by forming monolayer-protected clusters (MPCs). mdpi.comnih.govacs.org The thiol group of tiopronin has a strong affinity for the surface of these metals, forming a self-assembled monolayer that prevents the nanoparticles from aggregating and confers aqueous solubility and stability. mdpi.comnih.govacs.org

The size of these tiopronin-capped gold nanoclusters can be precisely controlled by adjusting the molar ratio of tiopronin to the gold precursor during synthesis. mdpi.comacs.org These functionalized nanoparticles are non-cytotoxic and have potential applications in various biomedical fields. nih.gov Studies using electrospray ionization mass spectrometry on tiopronin-protected gold nanoclusters suggest that the monolayer protection may be accomplished by cyclized gold(I)-thiolate tetramers on the gold core surface. acs.org

Enzymatic and Cellular Pathway Modulations (In Vitro Studies)

In vitro research has shed light on the capacity of tiopronin to modulate various enzymatic and cellular pathways. These studies are crucial for understanding its biochemical profile and mechanisms of action at a molecular level.

Tiopronin has been identified as an inhibitor of the glutathione (B108866) peroxidase (GPx) family of enzymes. nih.gov GPx enzymes are crucial antioxidant proteins that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage. nih.gov In vitro studies have demonstrated that tiopronin can directly inhibit the activity of this enzyme.

The inhibitory effect of tiopronin on bovine erythrocyte glutathione peroxidase-1 (GPx-1) has been quantified, showing a concentration-dependent inhibition. ingentaconnect.com Research indicates that the mechanism of action involves the oxidation of the selenocysteine (B57510) residue in the active site of the enzyme. ingentaconnect.com This inhibition of GPx by tiopronin leads to an elevation of reactive oxygen species (ROS) in certain cell types, a mechanism that has been linked to its selective toxicity toward multidrug-resistant (MDR) cells. nih.govnih.gov

Comparative studies with mercaptosuccinic acid (MSA), another thiol compound, have shown that while both inhibit GPx, MSA is a significantly more potent inhibitor of bovine GPx-1. ingentaconnect.comnih.gov However, in studies using human cancer cell lysates, MSA showed an inhibitory effect on human GPx activity while tiopronin did not. ingentaconnect.comnih.gov This suggests that the antioxidant properties of tiopronin might prevail over its GPx inhibitory activity in certain human cancer cell lines. ingentaconnect.comnih.gov

CompoundEnzyme SourceIC₅₀ (μM)Kᵢ (μM)Inhibition Mode
TioproninBovine Erythrocyte GPx-1356.2 ± 17.71343.3 ± 13.77Competitive
Mercaptosuccinic Acid (MSA)Bovine Erythrocyte GPx-124.73 ± 1.7914.60 ± 0.70Competitive

Data derived from studies on bovine erythrocyte GPx-1 at pH 7.4 and 25°C. ingentaconnect.comnih.gov

The interplay between tiopronin and the metabolism of reactive sulfur species (RSS), such as hydrogen sulfide (B99878) (H₂S) and polysulfides, is an emerging area of research. H₂S is a significant signaling molecule involved in numerous physiological processes. In vitro studies using HEK293 cells have suggested that inhibitors of antioxidant pathways can have varied effects on cellular RSS. Specifically, the use of tiopronin, noted for its role as a glutathione peroxidase inhibitor, was found to increase cellular levels of H₂S. This finding suggests a potential link between the inhibition of GPx-mediated pathways and the regulation of cellular sulfur metabolism, although the precise mechanisms underlying this interaction require further investigation.

The chemical structure of tiopronin, which features a thiol (-SH) group, suggests a potential for interaction with aldehydes. Thiols are known to react with aldehydes and ketones to form thioacetals. chemistrysteps.com This reaction involves the nucleophilic addition of the thiol to the carbonyl carbon of the aldehyde. acs.orgjackwestin.comlibretexts.org This type of reaction provides a chemical basis for the potential of tiopronin to bind and neutralize aldehydes, which are often reactive and potentially toxic molecules.

The oxidized form, tiopronin sulfinic acid, possesses a sulfinic acid (-SO₂H) group. Sulfinic acids are also chemically reactive and can participate in reactions with aldehydes, although the mechanisms are distinct from thiol-aldehyde additions. scilit.comnih.gov The reactivity of sulfinic acids suggests they could also engage with aldehyde molecules, potentially acting as nucleophilic sulfur reagents or participating in radical-based reactions depending on the conditions. scilit.com While these fundamental chemical principles suggest the possibility of interaction, specific in vitro studies detailing the binding and neutralization of aldehydes by tiopronin or this compound are not extensively documented in the reviewed literature.

Transnitrosylation Processes Involving S-Nitrosotiopronin

S-nitrosotiopronin is a derivative of tiopronin where a nitric oxide (NO) group is covalently attached to the sulfur atom of the thiol group, forming an S-nitrosothiol (SNO). acs.org S-nitrosothiols are recognized as important biological carriers and donors of NO. nih.govrsc.org

The primary mechanism by which S-nitrosotiopronin exerts its NO-related effects is through transnitrosylation. acs.org This process involves the transfer of the nitroso group from S-nitrosotiopronin to another thiol-containing molecule, such as a cysteine residue on a protein. researchgate.netnih.gov Transnitrosylation is a key mechanism for the specific and targeted delivery of NO bioactivity, enabling the post-translational modification of proteins and the regulation of various signaling pathways. nih.govnih.gov

The reaction is typically a nucleophilic attack by a thiolate anion (RS⁻) on the nitroso nitrogen of the S-nitrosothiol. rsc.orgnih.gov The release of NO from S-nitrosothiols like S-nitrosotiopronin can also be catalyzed by the presence of transition metal ions, particularly copper ions (Cu⁺/Cu²⁺). nih.govrsc.org In a physiological environment, S-nitrosotiopronin can function as the parent molecule, tiopronin, following the release or transfer of its NO group. acs.org This process of transnitrosylation highlights the role of S-nitrosotiopronin as a stable carrier and targeted donor of nitric oxide, distinct from the direct actions of the NO radical itself. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Tiopronin Sulfinic Acid Research

Chromatographic Techniques and Hyphenated Methods

Chromatography, a cornerstone of analytical chemistry, is indispensable in the study of Tiopronin (B1683173) and its related substances. When coupled with advanced detectors, these methods offer powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Tiopronin and its oxidation products, including Tiopronin Sulfinic Acid. The polarity of these compounds makes them well-suited for reversed-phase chromatography.

Detailed research findings indicate that separations are typically achieved on C8 or C18 columns. nih.govmagtechjournal.com The mobile phase often consists of an aqueous buffer, such as potassium dihydrogen phosphate (B84403) adjusted to an acidic pH, mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govmagtechjournal.com One established method uses a mobile phase of 0.1 mol·L-1 potassium dihydrogen phosphate solution (pH 3.2 with glacial acetic acid) and acetonitrile (95:5) on a Waters Symmetry C18 column, with detection at 210 nm. magtechjournal.com

Due to the lack of a strong chromophore in Tiopronin, detection can be challenging. nih.gov While UV detection at low wavelengths (e.g., 210 nm) is common for assessing purity and related substances in pharmaceutical formulations magtechjournal.comgoogle.com, more sensitive methods are required for biological samples. One such approach involves pre-column derivatization to attach a fluorescent tag to the molecule. A reliable, isocratic HPLC method has been developed for the simultaneous determination of Tiopronin and its primary metabolite, 2-mercaptopropionic acid (MPA), using pre-column derivatization and fluorescence detection. nih.gov This high-throughput method allows for the evaluation of these compounds at concentrations as low as 66 and 33 nM, respectively. nih.gov

The most significant advancement in detection has been the coupling of HPLC with mass spectrometry (LC-MS), which provides superior sensitivity and specificity. researchgate.netresearchgate.net LC-MS methods can directly measure Tiopronin in complex matrices like human plasma, often using an acidic solution to stabilize the thiol group and prevent dimer formation. researchgate.net

ParameterMethod 1 (HPLC-UV)Method 2 (HPLC-Fluorescence)Method 3 (LC-MS)
ColumnWaters Symmetry C18 (4.6 mm × 200 mm, 5 µm) magtechjournal.comNot Specified nih.govAgilent SB-Aq C18 (5 µm) researchgate.net
Mobile Phase0.1 M KH2PO4 (pH 3.2)-acetonitrile (95:5) magtechjournal.comIsocratic nih.govAqueous formic acid (pH 4.5-4.7), 0.5 mM tris(hydroxymethyl)aminomethane, methanol (95:5) researchgate.net
DetectionUV at 210 nm magtechjournal.comFluorescence (with pre-column derivatization) nih.govElectrospray Ionization Mass Spectrometry (ESI-MS) researchgate.net
Linear Range0.020–0.996 g·L-1 magtechjournal.comR² > 0.997 nih.gov0.025–8.15 µg·mL-1 researchgate.net
Limit of Quantitation (LOQ)Not SpecifiedMPG: 66 nM; MPA: 33 nM nih.gov0.012 µg·mL-1 researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Impurities and Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, molecules like Tiopronin and its sulfinic acid derivative are polar and non-volatile due to the presence of carboxylic acid and amine functional groups. jfda-online.com Therefore, direct analysis by GC-MS is not feasible.

To make these compounds suitable for GC analysis, a chemical derivatization step is required. jfda-online.com This process converts the polar functional groups into less polar, more volatile derivatives. youtube.com Common derivatization techniques for compounds containing active hydrogens (in -COOH, -SH, -NH2 groups) include silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. youtube.com This conversion increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column without degradation. jfda-online.com

While specific studies detailing the GC-MS analysis of this compound are not prevalent, the methodology is widely applied for impurity profiling in pharmaceutical development. thermofisher.com For related impurities of Tiopronin, a GC-MS method would involve:

Extraction: Isolation of the impurities from the sample matrix.

Derivatization: Reaction with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC Separation: Separation of the derivatized compounds on a capillary column.

MS Detection: Detection and identification of the impurities based on their mass spectra and fragmentation patterns.

This approach allows for the sensitive detection and structural elucidation of potential process-related impurities or degradation products. thermofisher.com

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of ions in an electric field. mdpi.com It is known for its high separation efficiency, short analysis times, and minimal solvent consumption, making it a "green" analytical technique. mdpi.com

CE has been employed in pharmaceutical analysis for determining related impurities in drug substances. isogen-lifescience.com A study demonstrated the utility of CE interfaced with inductively coupled plasma mass spectrometry (CE-ICP-MS) for the speciation of silver ions and silver nanoparticles. nih.gov In that research, Tiopronin was added to the background electrolyte to facilitate the separation by forming complexes with the silver species. nih.gov This application, while not directly analyzing Tiopronin itself, confirms the compatibility of the compound with CE systems and highlights its potential as a viable analytical method for Tiopronin and its charged derivatives, including the sulfinic acid form. The separation in CE is governed by the charge-to-size ratio of the analyte, a principle that would allow for the effective resolution of Tiopronin from its various oxidized and metabolized forms.

Mass Spectrometry Approaches

Mass spectrometry (MS) is a critical tool in the structural elucidation and quantification of Tiopronin derivatives, providing detailed information on molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oxidation Product Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like Tiopronin and its oxidation products. researchgate.net It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of analytes.

The oxidation of Tiopronin's thiol group (-SH) to a sulfinic acid (-SO2H) results in a mass increase of 32 Da. ESI-MS can readily detect this mass shift, confirming the presence of the oxidation product. nih.gov Studies have utilized ESI-MS to investigate Tiopronin in various contexts. For instance, ESI-time-of-flight (ESI-TOF) mass spectrometry was used to study Tiopronin monolayer-protected gold nanoclusters. nih.gov

More advanced hyphenated techniques, such as on-line electrochemistry/electrospray ionization mass spectrometry (EC/ESI-MS), have been developed to mimic the oxidative metabolism of drugs. researchgate.net This setup allows for the electrochemical oxidation of a drug followed by immediate ESI-MS analysis of the resulting products. Such a system could be applied to Tiopronin to generate and identify this compound and other oxidative species in real-time, providing insight into its degradation pathways. researchgate.net Similarly, TiO2 photocatalysis coupled with ambient ionization MS has been used to study drug oxidation, offering another avenue for investigating the formation of this compound. d-nb.infonih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity. nih.govresearchgate.net This technique involves the selection of a specific parent ion (e.g., the deprotonated molecule of a Tiopronin metabolite), its fragmentation through collision-induced dissociation (CID), and the detection of one or more specific product ions. uab.edu

Several LC-MS/MS methods have been developed for the simultaneous determination of Tiopronin and its metabolites, such as 2-mercaptopropionic acid and S-methylated Tiopronin, in rat and human plasma. nih.govresearchgate.net These methods often utilize a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a unique parent-to-product ion transition for each analyte. researchgate.netresearchgate.net

To handle the reactive thiol group, sample preparation may involve a reduction step, using agents like 1,4-dithiothreitol, to break disulfide bonds, followed by derivatization with reagents like methyl acrylate (B77674) to stabilize the thiol before analysis. researchgate.netnih.gov However, methods have also been developed that can determine Tiopronin without derivatization, simplifying the sample preparation process. nih.gov These validated methods demonstrate excellent linearity and low limits of quantification, making them suitable for pharmacokinetic studies. nih.govresearchgate.net

ParameterLC-MS/MS Method (Derivatization)LC-MS/MS Method (No Derivatization)
Sample MatrixRat Blood researchgate.netHuman Plasma nih.gov
Sample PreparationDerivatization with methyl acrylate researchgate.netReduction with 1,4-dithiothreitol, protein precipitation nih.gov
InstrumentationHPLC with Triple Quadrupole MS researchgate.netHPLC with Triple Quadrupole MS nih.gov
Ionization ModeNegative Ion Electrospray (ESI-) researchgate.netNegative Ion Electrospray (ESI-) nih.gov
AnalytesTiopronin, 2-mercaptopropionic acid, S-methylated Tiopronin researchgate.netTiopronin nih.gov
Linear Range0.5–1000 ng/mL (Tiopronin) researchgate.net40.0–5000 ng/mL nih.gov
Limit of Quantitation (LOQ)0.5 ng/mL (Tiopronin) researchgate.net40.0 ng/mL nih.gov

Spectrophotometric and Chemiluminescence Techniques

Spectrophotometric and chemiluminescence methods are valued for their sensitivity and are widely applied in the quantitative analysis of tiopronin and its derivatives.

UV-Visible Spectroscopy for Quantitative and Mechanistic Studies

UV-Visible spectrophotometry offers a robust platform for both quantitative determination and the study of reaction kinetics and mechanisms involving tiopronin. A notable application is in kinetic spectrophotometry, where the reaction of tiopronin with a chromogenic reagent is monitored over time.

One such method is based on the redox reaction between tiopronin and a copper(II)-neocuproine complex. In this reaction, the thiol group of tiopronin reduces the Cu(II) complex to a Cu(I)-neocuproine complex, which exhibits a strong absorbance at a specific wavelength in the visible region. The rate of formation of the Cu(I) complex, measured as an increase in absorbance at 458 nm, is directly proportional to the concentration of tiopronin. This allows for the development of both initial rate and fixed-time methods for its quantification in pharmaceutical formulations. Studies have shown that this method is accurate and precise, with good recovery rates. srce.hr

The reaction conditions, such as pH and reagent concentrations, are optimized to ensure maximum sensitivity and stability of the signal. For instance, a Britton-Robinson buffer at a pH of 3.0 has been found to be optimal for the analysis of tiopronin using the copper(II)-neocuproine reagent. srce.hr

Chemiluminescence Detection in Flow Injection Analysis Systems

Chemiluminescence (CL) coupled with flow injection analysis (FIA) provides a highly sensitive and rapid method for the determination of tiopronin. This technique relies on the principle that a chemical reaction involving the analyte produces light, and the intensity of this emitted light is proportional to the analyte's concentration.

A common CL system for tiopronin analysis involves its reaction with an oxidizing agent, such as cerium(IV), in an acidic medium. This reaction's light emission can be significantly enhanced by the presence of a sensitizer, like quinine. The CL signal is measured as a peak, and the height of this peak is used for quantification. FIA-CL methods are characterized by their high sample throughput, low reagent consumption, and excellent sensitivity, with detection limits often reaching the nanomolar range.

Electrochemical Analysis Methods

Electrochemical techniques offer a sensitive and selective approach for the analysis of tiopronin, primarily by exploiting the electrochemical activity of its thiol group. Voltammetric methods, in particular, have been extensively studied for this purpose.

The anodic processes at a mercury electrode in the presence of tiopronin have been investigated using various polarographic techniques, including direct current (d.c.), differential pulse (d.p.), and alternating current (a.c.) polarography, as well as cathodic stripping voltammetry (CSV). tandfonline.com The underlying principle involves the formation of a mercury(II)-mercaptide at the electrode surface. The resulting voltammetric or stripping peak current can be used for quantification. tandfonline.com For instance, differential pulse polarography (d.p.p.) has been recommended for its low limit of detection. tandfonline.com

To enhance sensitivity and selectivity, chemically modified electrodes have also been developed. A carbon paste electrode (CPE) modified with nanocrystalline Ni50-Fe50 alloys and ferrocene (B1249389) carboxylic acid has been shown to exhibit excellent electrocatalytic properties towards the oxidation of tiopronin. nih.gov This modification significantly lowers the overpotential required for oxidation, leading to a more sensitive determination. nih.gov Using differential pulse voltammetry (DPV) with this modified electrode, a linear response to tiopronin concentration has been observed in the micromolar to nanomolar range, with a detection limit of 7.46 nM. nih.gov

Similarly, diamond film electrodes have been demonstrated to provide highly reproducible and well-defined cyclic voltammograms for tiopronin, in contrast to the ill-defined responses observed with glassy carbon electrodes. researchgate.net When coupled with flow injection analysis, amperometric detection using a diamond electrode offers a very low detection limit of 10 nmol l−1. researchgate.net

TechniqueElectrodeLinear RangeLimit of Detection (LOD)
Differential Pulse Polarography (d.p.p.)Mercury Electrode7.0 x 10⁻⁵ - 6.8 x 10⁻⁶ mol l⁻¹6.83 x 10⁻⁶ mol l⁻¹
Cathodic Stripping Voltammetry (CSV)Mercury Electrode3.0 x 10⁻⁷ - 1.0 x 10⁻⁹ mol l⁻¹Not Specified
Differential Pulse Voltammetry (DPV)nano-Ni50-Fe50/FcCa/CPE0.01 - 50.0 µM7.46 nM
Flow Injection Analysis with Amperometric DetectionDiamond Film Electrode0.5 - 50 µmol l⁻¹10 nmol l⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of tiopronin and its derivatives. ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of protons and carbons within the molecule.

In the context of tiopronin research, NMR is crucial for verifying the products of chemical modifications. For example, in studies involving the S-nitrosation of tiopronin to form S-nitroso-2-mercaptopropionyl glycine (B1666218) (Tiopronin-NO), ¹H NMR is used to confirm the successful modification of the thiol group. The disappearance of the thiol proton signal in the NMR spectrum of the product, when compared to the spectrum of the starting material, provides clear evidence of the S-nitrosation reaction.

Fluorescence-Based Detection Methods and Probes

Fluorescence-based methods are highly regarded for their exceptional sensitivity and selectivity in the detection of various analytes, including tiopronin. These methods often employ fluorescent probes that exhibit a change in their fluorescence properties upon interaction with the target molecule.

One approach involves the use of DNA-stabilized silver nanoclusters (DNA-AgNCs) as a fluorescent probe. These nanoclusters exhibit strong red photoluminescence. In the presence of tiopronin, a stable Ag-S bond is formed, which leads to the quenching of the fluorescence. This quenching effect is proportional to the concentration of tiopronin, forming the basis for a sensitive assay. This method has demonstrated a linear response in the nanomolar concentration range with a very low limit of detection of 270 pM.

Sample Preparation and Derivatization for Enhanced Detection

Effective sample preparation is a critical step in the analytical workflow for tiopronin, especially when dealing with complex biological matrices such as plasma. Derivatization is a common strategy employed to enhance the detectability of tiopronin, particularly for chromatographic methods where the native molecule may lack a suitable chromophore or have poor chromatographic properties.

Since tiopronin is a thiol compound without a strong chromophore, derivatization is often necessary for its determination by HPLC with UV detection. A common derivatizing agent is p-bromophenacyl bromide, which reacts with the thiol group of tiopronin to form a UV-active adduct. This allows for sensitive detection at a specific wavelength. The derivatized tiopronin can then be extracted and concentrated using solid-phase extraction (SPE) before analysis.

For LC-MS/MS analysis, while derivatization is not always required, it can be used to improve ionization efficiency and chromatographic retention. In some methods, a reducing agent such as 1,4-dithiothreitol is used to break disulfide bonds and release tiopronin from its dimeric forms or mixed disulfides with endogenous thiols. srce.hr The released tiopronin is then derivatized to stabilize the thiol group and enhance its analytical signal.

Analytical MethodDerivatizing AgentPurpose of Derivatization
HPLC-UVp-Bromophenacyl bromideIntroduce a UV-active chromophore
LC-MS/MSNot always requiredImprove ionization efficiency and chromatographic retention (optional)

Computational and Theoretical Investigations of Tiopronin Sulfinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netresearchgate.netnih.govresearchgate.nettci-thaijo.orgaimspress.com DFT studies can provide valuable information about the geometry, stability, and reactivity of Tiopronin (B1683173) Sulfinic Acid.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. researchgate.netnih.govtci-thaijo.orgaimspress.comresearchgate.net

Another important property derived from DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.netresearchgate.nettci-thaijo.org

Table 1: Representative Electronic Properties of a Thiol-Containing Organic Acid Calculated by DFT

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.comsemanticscholar.orgdovepress.comnih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular interactions at the atomic level. nih.govmdpi.comsemanticscholar.orgdovepress.comnih.govnih.gov

To perform an MD simulation, a force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of the positions of its constituent atoms. biorxiv.orgrsc.orgresearchgate.net These parameters account for both bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). biorxiv.orgrsc.orgresearchgate.net

MD simulations of Tiopronin Sulfinic Acid in a solvent, such as water, can reveal how the molecule interacts with its environment. Analysis of the simulation trajectory can provide information on hydrogen bonding, solvation structure, and conformational changes. This is particularly important for understanding how the molecule behaves in a biological context.

Table 2: Key Parameters in Molecular Dynamics Simulations

ParameterDescription
Force FieldA set of empirical energy functions and parameters that describe the interactions between atoms.
Time StepThe interval at which the equations of motion are integrated, typically on the order of femtoseconds.
EnsembleThe set of thermodynamic conditions (e.g., constant temperature and pressure) under which the simulation is run.
Simulation TimeThe total duration of the simulation, which can range from nanoseconds to microseconds or longer.

Reaction Pathway Modeling and Kinetic Simulations

Computational methods can be used to model the chemical reactions that a molecule undergoes, providing insights into the reaction mechanism and kinetics. This is particularly relevant for understanding the formation of this compound from its precursor, Tiopronin.

The oxidation of thiols, such as Tiopronin, can proceed through several intermediates, including sulfenic and sulfinic acids. researchgate.netnih.govnih.gov Reaction pathway modeling can be used to calculate the energy profile of the oxidation process, identifying the transition states and intermediates involved. This allows for the determination of activation energies and reaction rates.

Kinetic simulations can then be used to model the time evolution of the concentrations of reactants, intermediates, and products in a complex reaction network. For the oxidation of Tiopronin, a simplified reaction network of 19 reactions has been simulated, which showed good agreement with experimental data. researchgate.net

Table 3: Components of a Kinetic Simulation for Tiopronin Oxidation

ComponentDescription
SpeciesReactants, intermediates (e.g., Tiopronin Sulfenic Acid, this compound), and products.
ReactionsA set of elementary reaction steps that describe the overall transformation.
Rate ConstantsThe proportionality constants that relate the rate of a reaction to the concentrations of the reactants.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, can be used to predict the spectroscopic properties of a molecule with a high degree of accuracy. asianpubs.orgmdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and for identifying the presence of a particular molecule in a sample.

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.comnih.govmtak.hu The calculated NMR chemical shifts can aid in the assignment of peaks in an experimental spectrum, providing detailed information about the chemical environment of each atom in the molecule. mdpi.comnih.govmtak.hu

Similarly, the calculated IR spectrum can be used to identify the characteristic vibrational modes of the molecule. asianpubs.orgresearchgate.netnih.govresearchgate.net The frequencies and intensities of the calculated IR bands can be compared with experimental data to confirm the structure of the molecule and to study its interactions with other species. asianpubs.orgresearchgate.netnih.govresearchgate.net

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹³C NMRChemical shifts for carbonyl, alpha-carbon, and other carbon atoms.
¹H NMRChemical shifts for protons on the carbon backbone and attached to heteroatoms.
IR SpectroscopyFrequencies corresponding to S=O stretching, C=O stretching, N-H bending, and O-H stretching vibrations.

Note: This table represents the types of data that can be obtained from first-principles calculations. The specific values would need to be determined through detailed computational studies.

Emerging Research Directions and Interdisciplinary Perspectives in Tiopronin Sulfinic Acid Studies

Development of Novel Chemical Probes and Biosensors

The detection of specific thiol oxidation products like tiopronin (B1683173) sulfinic acid in complex biological environments presents a significant analytical challenge. The transient nature of its precursor, sulfenic acid, and the presence of abundant cellular thiols necessitate the development of highly selective chemical probes and biosensors. chemrxiv.orgbiorxiv.org Current research in the broader field of redox biology provides a strong foundation for this emerging area.

Future research is anticipated to adapt existing strategies for detecting protein sulfinylation to create tools specific for small molecules like tiopronin sulfinic acid. Methodologies could be based on the unique reactivity of the sulfinic acid moiety. For instance, electrophilic diazene (B1210634) probes, which have been used to capture S-sulfinylated proteins for proteomic analysis, could be redesigned to target low-molecular-weight sulfinic acids. researchgate.net Similarly, aryl-nitroso compounds, which undergo chemoselective ligation with sulfinic acids to form stable sulfonamide adducts, offer a promising chemical basis for probe development. nih.govresearchgate.net

The goal would be to create probes with reporter tags (e.g., fluorophores or biotin) that enable sensitive detection and quantification. An ideal probe must exhibit rapid reaction kinetics and high selectivity for the sulfinic acid state over the more abundant thiol (tiopronin) and other oxidized forms like the disulfide. chemrxiv.orgbiorxiv.org The development of such tools would be instrumental for studying the metabolic fate of tiopronin under conditions of oxidative stress.

Probe TypeMechanism of ActionPotential for this compound DetectionKey Selectivity Challenge
Diazene Probes (e.g., DiaAlk) Forms a stable sulfonohydrazide linkage with sulfinic acids. researchgate.netHigh potential for derivatization for mass spectrometry or fluorescence-based detection.Must ensure no cross-reactivity with the parent thiol, tiopronin.
Aryl-Nitroso Probes (e.g., NO-Bio) Undergoes sulfinic acid nitroso ligation to form stable sulfonamide adducts. nih.govresearchgate.netCan be equipped with affinity tags (like biotin) for enrichment and detection. nih.govRequires optimization for rapid and selective labeling of small molecules in biological fluids.
Norbornene Probes Reacts selectively with the sulfenic acid precursor state. chemrxiv.orgCould be used in competitive assays or to study the kinetics of sulfinic acid formation.Does not directly detect the sulfinic acid; targets its transient precursor. chemrxiv.org
Dimedone-based Probes Covalently traps sulfenic acids but is reported to be unreactive with sulfinic acids. researchgate.netUseful for studying the initial oxidation step leading to sulfinic acid formation.Not suitable for direct detection of the target analyte, this compound. researchgate.net

Advanced Material Science Applications of Tiopronin Derivatives

Tiopronin and other thiols are widely used as capping agents to stabilize metal nanoparticles, such as those made of silver and gold. researchgate.netnih.gov The thiol group forms a strong coordinate bond with the nanoparticle surface, preventing aggregation and conferring stability in aqueous solutions. researchgate.net An emerging research direction lies in exploring how the oxidation of this capping agent—from tiopronin to this compound—alters the physicochemical properties of the nanomaterial.

The transformation of the terminal thiol group (-SH) into a sulfinic acid group (-SO₂H) would fundamentally change the ligand's interaction with the nanoparticle core. This chemical modification is expected to produce significant changes in:

Surface Charge and Hydrophilicity: The sulfinic acid group is more polar and acidic than the thiol group, which would increase the nanoparticle's negative surface charge and enhance its hydrophilicity. This could improve biocompatibility and alter interactions with biological interfaces.

Binding Affinity and Stability: The nature of the bond between the sulfur and the metal surface would change. While thiols are soft ligands, the sulfinic acid group introduces harder oxygen donor atoms, potentially altering the binding strength and the long-term stability of the nanoparticle colloid.

Catalytic Activity: For catalytically active nanoparticles, changing the electronic properties of the surface ligand shell could modulate their performance in chemical transformations.

Research in this area would involve the synthesis of nanoparticles capped with tiopronin, followed by controlled chemical or electrochemical oxidation of the ligand shell. The resulting materials would be characterized to compare their properties with their thiol-capped counterparts, as detailed in the table below.

PropertyTiopronin-Capped NanoparticlesHypothetical this compound-Capped Nanoparticles
Capping Group -SH (Thiol)-SO₂H (Sulfinic Acid)
Surface Interaction Covalent/Coordinate S-Metal bond.Altered S-Metal interaction, potential O-Metal coordination.
Aqueous Stability High, prevents aggregation. researchgate.netPotentially higher due to increased charge repulsion and hydrophilicity.
Zeta Potential Negative.More negative due to the acidic -SO₂H group.
Biocompatibility Generally good. researchgate.netTo be determined; may be enhanced by increased hydrophilicity.

Untargeted Metabolomics and Proteomics Approaches to Thiol Oxidation

Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological sample, is a powerful tool for discovering novel metabolic pathways. nih.govfrontiersin.org This hypothesis-generating approach is perfectly suited for investigating the full spectrum of tiopronin oxidation products in vivo. While targeted analyses have identified the primary metabolite of tiopronin as 2-mercaptopropionic acid, untargeted methods using high-resolution mass spectrometry (LC-MS) could reveal the presence of further oxidized species like this compound and the sulfonic acid. plos.org

A typical workflow would involve administering tiopronin to a cellular or animal model, potentially under conditions of induced oxidative stress, and analyzing biological fluids (e.g., plasma, urine) with LC-MS. frontiersin.org By comparing the metabolic profiles of treated versus control groups, researchers can identify features corresponding to tiopronin and its derivatives. The high mass accuracy of modern instruments allows for the confident assignment of elemental formulas, enabling the identification of a molecule with the expected mass of this compound (C₅H₉NO₅S).

In parallel, chemical proteomics can identify the protein targets of tiopronin and its reactive intermediates. Oxidation of a protein's cysteine residue to a sulfinic acid is a known post-translational modification involved in redox signaling. h1.cosfrbm.org Using the chemical probes described in section 7.1, it may be possible to investigate whether tiopronin metabolites can participate in thiol-disulfide exchange or other reactions with protein thiols, leading to modifications that could be detected using mass spectrometry-based proteomic techniques. researchgate.netacs.org This approach could uncover previously unknown biological activities of tiopronin beyond its direct action on cystine.

Bioinorganic Chemistry of Sulfur-Containing Ligands

The interaction of metal ions with biomolecules is a cornerstone of bioinorganic chemistry. aau.dklibretexts.org Tiopronin, as a sulfur-containing ligand, has a rich coordination chemistry. Studies have shown that the deprotonated thiolate form of tiopronin is a potent nucleophile that readily reacts with metal complexes, such as those of platinum(IV). nih.gov The sulfur atom in a thiol is considered a "soft" donor, preferring to coordinate with soft metal ions.

The oxidation of the thiol to a sulfinic acid dramatically alters its character as a ligand. The sulfinato group (R-SO₂⁻) can coordinate to a metal center either through the sulfur atom or through one or both of the oxygen atoms. The introduction of electronegative oxygen atoms changes the electronic properties of the sulfur center, and the oxygen atoms themselves act as "hard" donors.

This shift from a soft thiol/thiolate ligand to a more ambiguous sulfinato ligand has profound implications for its interaction with biological metal ions.

Coordination Mode: this compound could coordinate with metals via S-bonding, O-bonding, or O,O-chelation, leading to different complex geometries and stabilities.

Metal Ion Selectivity: The change in hard/soft character would alter its affinity for different metal ions. While tiopronin (thiol) has a high affinity for soft metals like Cu(I) and Ag(I), its sulfinic acid derivative might show increased affinity for harder metals like Fe(III) or Zn(II).

Redox Activity: The redox potential of the sulfur center is significantly different in the sulfinic acid state, which would affect its participation in electron transfer reactions when coordinated to a redox-active metal.

Studies on cobalt(III) complexes have demonstrated that S-bonded sulfinato ligands exert a significant structural trans effect, weakening the bond to the ligand opposite them. acs.org Investigating the coordination chemistry of this compound with various biologically relevant metals would provide insight into how its formation in vivo could modulate metal homeostasis or the function of metalloenzymes.

Q & A

Q. What standard laboratory methods are used to synthesize sulfinic acid derivatives like Tiopronin Sulfinic Acid?

Sulfinic acid derivatives, including this compound, are typically synthesized via electrochemical reduction of sulfonyl chlorides. For example, cyclic voltammetry in dimethylsulfoxide (DMSO) can reduce compounds like p-nitrobenzenesulfonyl chloride (NBSCl) to generate stable sulfinic acid intermediates . Hydrosulfonylation of 1,3-dienes with sulfinic acids is another method, achieving high regioselectivity under transition-metal-free conditions . Purification often involves chromatography (TLC or HPLC) and structural validation via NMR or LC-MS .

Q. Which analytical techniques are most effective for characterizing sulfinic acid purity and structural integrity?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting sulfinic acid modifications in proteomic studies, particularly when paired with long-column separation to enhance resolution . Electrochemical assays, such as cyclic voltammetry, are also critical for monitoring redox behavior and intermediate stability . Purity validation may include elemental analysis and spectroscopic methods (e.g., FT-IR) .

Q. What role do sulfinic acid groups play in antioxidant mechanisms?

Sulfinic acid derivatives like cysteine sulfinic acid act as peroxynitrite scavengers, protecting against oxidative damage by converting sulfinic groups to sulfonates. This redox activity is critical in mitigating cellular oxidative stress, as demonstrated in vitro using spectrophotometric assays and radical quenching experiments .

Advanced Research Questions

Q. How can environmental oxidation artifacts be minimized during sulfinic acid quantification?

Sample handling protocols must prioritize rapid processing at low pH (<3) to inhibit disulfide bond formation. Dose-dependent hydrogen peroxide treatments help distinguish artifact oxidation (e.g., air exposure during bead homogenization) from experimental effects. Nitrogen purging is less effective for microliter-scale samples, so minimizing handling steps is key .

Q. What experimental strategies ensure reproducibility in sulfinic acid redox studies?

Controlled electrochemical parameters (e.g., scan rate, solvent choice) are critical for stabilizing intermediates. For example, DMSO’s aprotic nature enhances NBSCl reduction reproducibility . Redox experiments should include internal standards (e.g., ferrocene) and replicate trials to account for potential electrode fouling or solvent decomposition.

Q. How do reaction conditions influence regioselectivity in sulfinic acid hydrofunctionalization?

Substrate electronic effects dominate regioselectivity. Multi-substituted 1,3-dienes favor anti-Markovnikov addition when reacted with electron-deficient sulfinic acids (e.g., 4-tert-Bu-phenyl sulfinic acid), achieving >95% yield in optimized solvent systems (e.g., THF at 60°C) . Kinetic studies using stopped-flow spectroscopy can elucidate transition states guiding selectivity.

Q. What mechanistic insights explain sulfinic acid derivatives’ efficacy in emulsion polymerization?

Advanced sulfinic acid reducing agents (e.g., sodium formaldehyde sulfoxylate) initiate radical polymerization at lower temperatures, achieving full monomer conversion in single-dose applications. Comparative calorimetry shows faster exothermic peaks, correlating with higher initiator efficiency and reduced side-product formation .

Methodological Considerations

Q. How should dose-dependent experiments be designed to study sulfinic acid oxidation?

Use logarithmic H₂O₂ concentration gradients (e.g., 0.1–10 mM) to establish linear response ranges. Parallel control groups (untreated and nitrogen-purged samples) differentiate endogenous vs. induced oxidation. LC-MS/MS quantification of sulfinic-to-sulfonic acid conversion ratios validates dose-response relationships .

Q. What are the limitations of electrochemical methods in sulfinic acid research?

Electrode passivation and solvent decomposition can distort cyclic voltammetry results. Mitigation strategies include frequent electrode polishing, inert atmosphere use, and background subtraction. Complementary techniques like EPR spectroscopy are recommended to confirm radical intermediates .

Q. How can proteomic studies improve detection limits for sulfinic acid-modified residues?

Enrichment strategies using sulfinic acid-specific probes (e.g., dimedone derivatives) enhance LC-MS/MS sensitivity. Isotopic labeling and parallel reaction monitoring (PRM) further improve quantification accuracy, particularly for low-abundance modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.